Cas no 60442-34-4 (ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate)

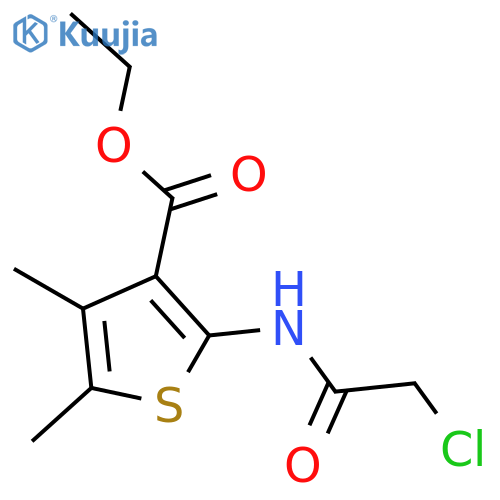

60442-34-4 structure

商品名:ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate

CAS番号:60442-34-4

MF:C11H14ClNO3S

メガワット:275.751760959625

MDL:MFCD00297823

CID:502138

PubChem ID:913305

ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 3-Thiophenecarboxylicacid, 2-[(2-chloroacetyl)amino]-4,5-dimethyl-, ethyl ester

- 2-(2-CHLORO-ACETYLAMINO)-4,5-DIMETHYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER

- ethyl 2-[(2-chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate

- Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate

- 2,9-DICARBOXY-1,10-PHENANTHROLINE

- ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate

- ethyl 2-(2-chloroacetylamino)-4,5-dimethylthiophene-3-carboxylate

- ALBB-002216

- BBL008428

- VS-01908

- F1142-1360

- DTXSID90358749

- EN300-01503

- Z56889103

- STK207826

- ethyl 2-[(2-chloroacetyl)amino]-4,5-dimethyl-thiophene-3-carboxylate

- ethyl 2-[(2-chloroacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

- 60442-34-4

- AKOS000266864

- MFCD00297823

- DB-053617

- UPCMLD0ENAT0514-2961:001

- 2-(2-Chloroacetylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester

- 2-(2-chloroacetylamino)-4,5-dimethylthiophene-3-carboxylic acid ethyl ester

-

- MDL: MFCD00297823

- インチ: InChI=1S/C11H14ClNO3S/c1-4-16-11(15)9-6(2)7(3)17-10(9)13-8(14)5-12/h4-5H2,1-3H3,(H,13,14)

- InChIKey: DEYWPOMMNZZPJB-UHFFFAOYSA-N

- ほほえんだ: CCOC(C1=C(SC(C)=C1C)NC(CCl)=O)=O

計算された属性

- せいみつぶんしりょう: 275.03800

- どういたいしつりょう: 275.0382922g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 83.6Ų

じっけんとくせい

- PSA: 83.64000

- LogP: 2.79190

ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM113981-100mg |

ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate |

60442-34-4 | 95% | 100mg |

$*** | 2023-05-30 | |

| Enamine | EN300-01503-1.0g |

ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate |

60442-34-4 | 98% | 1.0g |

$121.0 | 2023-07-09 | |

| Chemenu | CM113981-10g |

ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate |

60442-34-4 | 95% | 10g |

$960 | 2022-09-29 | |

| Life Chemicals | F1142-1360-1g |

ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate |

60442-34-4 | 95% | 1g |

$135.0 | 2023-09-07 | |

| TRC | B127195-25mg |

Ethyl 2-(2-Chloroacetamido)-4,5-dimethylthiophene-3-carboxylate |

60442-34-4 | 25mg |

$ 50.00 | 2022-06-07 | ||

| Life Chemicals | F1142-1360-5g |

ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate |

60442-34-4 | 95% | 5g |

$605.0 | 2023-09-07 | |

| Enamine | EN300-01503-5.0g |

ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate |

60442-34-4 | 98% | 5.0g |

$563.0 | 2023-07-09 | |

| Enamine | EN300-01503-10.0g |

ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate |

60442-34-4 | 98% | 10.0g |

$829.0 | 2023-07-09 | |

| Fluorochem | 027332-1g |

2-(2-Chloro-acetylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester |

60442-34-4 | 95+% | 1g |

£149.00 | 2022-03-01 | |

| Enamine | EN009-7009-5g |

ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate |

60442-34-4 | 98% | 5g |

$563.0 | 2023-10-28 |

ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

60442-34-4 (ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate) 関連製品

- 448199-06-2(methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate)

- 669747-36-8(Ethyl 2-(Chloroacetyl)amino-5-methylthiophene-3-carboxylate)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:60442-34-4)ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate

清らかである:99%

はかる:1g

価格 ($):187.0